(3-Phenylphenyl)methylthiourea
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Overview
Description
(3-Phenylphenyl)methylthiourea is an organic compound with the molecular formula C14H14N2S. It consists of a thiourea group attached to a (3-phenylphenyl)methyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylphenyl)methylthiourea typically involves the reaction of (3-phenylphenyl)methylamine with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (3-Phenylphenyl)methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(3-Phenylphenyl)methylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (3-Phenylphenyl)methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Phenylthiourea: Similar structure but lacks the additional phenyl group.
Benzylthiourea: Contains a benzyl group instead of the (3-phenylphenyl)methyl group.
Uniqueness: (3-Phenylphenyl)methylthiourea is unique due to the presence of the (3-phenylphenyl)methyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
832099-20-4 |
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Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
(3-phenylphenyl)methylthiourea |
InChI |
InChI=1S/C14H14N2S/c15-14(17)16-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H3,15,16,17) |
InChI Key |
FKDYIMBVGIWRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=S)N |
Origin of Product |
United States |
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